molecular formula C4H4ClNO3S2 B2388336 3-Methoxy-1,2-thiazole-4-sulfonyl chloride CAS No. 2095410-57-2

3-Methoxy-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B2388336
CAS No.: 2095410-57-2
M. Wt: 213.65
InChI Key: ILYHIVBLBVYSTE-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-4-sulfonyl chloride is a chemical compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of 3-methoxyisothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methoxyisothiazole+Chlorosulfonic Acid3-Methoxyisothiazole-4-sulfonyl chloride+By-products\text{3-Methoxyisothiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 3-Methoxyisothiazole+Chlorosulfonic Acid→3-Methoxyisothiazole-4-sulfonyl chloride+By-products

The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

3-Methoxy-1,2-thiazole-4-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Investigated for its role in drug discovery, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyisothiazole-5-sulfonyl chloride
  • 3-Methoxyisothiazole-4-sulfonamide
  • 3-Methoxyisothiazole-4-sulfonate

Uniqueness

3-Methoxy-1,2-thiazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isothiazole derivatives. Its ability to form stable sulfonyl chloride intermediates makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3-methoxy-1,2-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-9-4-3(2-10-6-4)11(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYHIVBLBVYSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-57-2
Record name 3-methoxy-1,2-thiazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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